N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline is an organic compound that features a complex structure with both dimethylamino and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline typically involves a multi-step process. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 4-(4-nitrophenyl)piperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline is used as a precursor for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pigments, and other organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes for detecting specific biomolecules or in the study of enzyme-substrate interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing compounds with specific biological activities.
Industry
In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. Its unique structure allows for the development of products with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
4-Iodobenzoic acid: Another compound with a similar aromatic structure but different substituents.
Uniqueness
What sets N,N-dimethyl-4-[4-(4-nitrophenyl)piperazine-1-carbothioyl]aniline apart is its combination of dimethylamino and nitrophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4-nitrophenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-20(2)16-5-3-15(4-6-16)19(26)22-13-11-21(12-14-22)17-7-9-18(10-8-17)23(24)25/h3-10H,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCOHQFOGKUPKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.